Dibutylammonium bromide
Overview
Description
Dibutylammonium bromide is a type of ionic liquid . It is used in various processes due to its low vapor pressure, large viscosity range, chemical and thermal stability, and superior conductance even without water .
Synthesis Analysis
Dibutylammonium bromide can be synthesized based on the Brønsted-Lowry acid-neutralization reaction . The synthesis process involves a magnetic stirrer, a three-neck round-bottom flask, and a dropping funnel .Molecular Structure Analysis
The molecular formula of Dibutylammonium bromide is C8H20BrN . It consists of a dibutylammonium group characterized by a methyl group and three methylene groups presenting typical chemical shifts for a butyl chain attached to nitrogen .Chemical Reactions Analysis
Dibutylammonium bromide is used in different processes due to its chemical and thermal stability . It can be used as a phase transfer catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of Dibutylammonium bromide have been studied in the context of aqueous binary solutions . The measured properties were density, speed of sound, and conductivity, and their isentropic compressibility and thermal expansion coefficient were calculated based on these properties .Scientific Research Applications
Improper Ferroelasticity and Weak Canted Ferroelectricity : Diisobutylammonium bromide exhibits unique improper ferroelastic properties and a weak canted ferroelectricity, making it a candidate for applications in phase transitions resembling martensitic transitions (Piecha-Bisiorek et al., 2015).
Catalyst in Organic Synthesis : It serves as an efficient and eco-friendly catalyst for synthesizing biscoumarin and dihydropyrano[c]chromene derivatives in water and solvent-free conditions, offering excellent yields and shorter reaction times (Khurana & Kumar, 2009).
Phase-Transfer Catalyst in Chemical Reactions : Its role as a phase-transfer catalyst in producing benzyl bromide is significant, with its solubility in benzene being a key factor influencing yield (Lee and Huang, 2002).
Green Catalysis in Water : Tetrabutylammonium bromide is used as a green catalyst for synthesizing tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives in water, highlighting its role in environmentally benign chemistry (Mobinikhaledi & Fard, 2010).
Molten Salt Reaction Medium : It has been used in a molten state as a catalyst and reaction medium for dithioacetalization and oxathioacetalization of aldehydes, with the ability to be recycled for subsequent reactions (Ranu & Das, 2004).
CO2 Capture and Hydrate Technology : Semi-clathrates of tetrabutylammonium bromide are investigated for CO2 capture based on hydrate technology, demonstrating potential in gas separation and storage (Chazallon et al., 2014).
Catalysis in Ionic Liquids : Its derivatives are used in ionic liquid solvents for catalytic reactions, such as the Heck reaction, highlighting its versatility in various reaction mediums (Aslanov et al., 2008).
Synthesis of Organic Compounds : It acts as a catalyst in the synthesis of organic compounds like 1,3-Di-(p-cyano phenoxy) propane, demonstrating its role in organic synthesis (Yuan, 2009).
Nanoparticle Stabilization : Tetrabutylammonium bromide is used as a stabilizing agent during the synthesis of platinum nanoparticles, controlling nanoparticle size and preventing aggregation (Singh & Datta, 2010).
Heterocyclic Scaffold Synthesis : It has gained attention as a metal-free homogeneous phase-transfer catalyst, catalyzing alkylation, oxidation, reduction, and esterification processes and aiding in the synthesis of biologically promising heterocyclic scaffolds (Banik et al., 2020).
Future Directions
properties
IUPAC Name |
dibutylazanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.BrH/c1-3-5-7-9-8-6-4-2;/h9H,3-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGYSDWVARRPFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[NH2+]CCCC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutylammonium bromide | |
CAS RN |
10435-44-6 | |
Record name | 1-Butanamine, N-butyl-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10435-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibutylammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.822 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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